(1S,9S,11S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one
CAS No.:
Cat. No.: VC13353856
Molecular Formula: C23H29NO5
Molecular Weight: 399.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H29NO5 |
|---|---|
| Molecular Weight | 399.5 g/mol |
| IUPAC Name | (1S,9S,11S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one |
| Standard InChI | InChI=1S/C23H29NO5/c1-12-24-23(18(28)11-25)19(29-12)9-16-15-5-4-13-8-14(26)6-7-21(13,2)20(15)17(27)10-22(16,23)3/h6-8,15-17,19-20,25,27H,4-5,9-11H2,1-3H3/t15-,16?,17-,19?,20?,21-,22-,23?/m0/s1 |
| Standard InChI Key | KENSGCYKTRNIST-QPKNECOTSA-N |
| Isomeric SMILES | CC1=NC2(C(O1)CC3[C@@]2(C[C@@H](C4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)C(=O)CO |
| SMILES | CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)CO |
| Canonical SMILES | CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)CO |
Introduction
Structural Characteristics
Pentacyclic Framework and Stereochemistry
The compound’s core consists of a pentacyclic system: five fused rings that create a rigid three-dimensional architecture. The IUPAC name specifies the stereochemistry at four chiral centers (1S,9S,11S,13R), which critically influence its biological interactions. The 5-oxa-7-azapentacyclo notation indicates the inclusion of oxygen and nitrogen atoms within the ring system, contributing to its heterocyclic nature.
Functional Groups
-
Hydroxyl Groups: Positioned at C11, these groups enhance solubility and enable hydrogen bonding with biological targets.
-
Hydroxyacetyl Group: Attached at C8, this moiety may participate in esterification or glycosylation reactions, modulating bioavailability.
-
Methyl Groups: At C6, C9, and C13, these substituents likely increase lipophilicity, affecting membrane permeability.
The interplay between these groups creates a pharmacophore capable of interacting with diverse biological macromolecules.
Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C23H29NO5 |
| Molecular Weight | 399.5 g/mol |
| IUPAC Name | (1S,9S,11S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one |
| SMILES | CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)CO |
| InChI Key | KENSGCYKTRNIST-QPKNECOTSA-N |
This table summarizes key identifiers essential for reproducibility and database retrieval.
Synthesis and Structural Elucidation
Multi-Step Synthetic Strategy
The synthesis of such a complex molecule necessitates a convergent approach:
-
Ring Formation: Cycloaddition or electrocyclic reactions to construct the pentacyclic backbone.
-
Functionalization: Introduction of hydroxyl and hydroxyacetyl groups via oxidation or acetylation.
-
Stereochemical Control: Chiral auxiliaries or asymmetric catalysis to establish the correct configurations at C1, C9, C11, and C13.
Challenges include minimizing side reactions during ring closure and ensuring regioselectivity in functional group placement.
Analytical Characterization
-
NMR Spectroscopy: 1H and 13C NMR would resolve the stereochemistry and confirm substituent positions.
-
X-Ray Crystallography: Essential for unambiguous determination of the three-dimensional structure.
-
Mass Spectrometry: High-resolution MS validates the molecular formula and detects synthetic intermediates.
Comparative Analysis with Bioactive Compounds
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Target Compound | Pentacyclic, hydroxyl, hydroxyacetyl | Antimicrobial (hypothetical) |
| Taxol | Taxane diterpene, ester groups | Anticancer (microtubule stabilization) |
| Vincristine | Indole alkaloid, dimeric structure | Anticancer (mitotic inhibitor) |
| Curcumin | Diarylheptanoid, diketone | Anti-inflammatory (NF-κB inhibition) |
This table highlights structural diversity and its implications for bioactivity.
Research Directions and Challenges
In Vitro Screening
Priority should be given to assays evaluating:
-
Minimum Inhibitory Concentration (MIC) against Gram-positive and Gram-negative bacteria.
-
Cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa).
-
Anti-Inflammatory Activity via COX-2 inhibition assays.
Synthetic Optimization
Improving yield and stereoselectivity demands innovative catalysts, such as organocatalysts or engineered enzymes. Flow chemistry could enhance reaction control during ring-forming steps.
ADME Profiling
Early-stage pharmacokinetic studies must address:
-
Aqueous Solubility: Impact of hydroxyl groups on bioavailability.
-
Metabolic Stability: Susceptibility to cytochrome P450-mediated oxidation.
-
Blood-Brain Barrier Permeability: Predicted using logP and polar surface area calculations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume